9-Methyl-9-(trimethylsilyl)fluorene
Description
Contextualization of Fluorene (B118485) Scaffolds in Modern Organic and Materials Science
Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are foundational components in the development of advanced organic materials. researchgate.net Their rigid and planar structure, combined with high photoluminescence quantum yields and thermal stability, makes them ideal candidates for a range of applications. mdpi.com Fluorene-based polymers are particularly prominent in the field of organic electronics, where they are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors. acs.orgnih.gov The versatility of the fluorene scaffold stems from the fact that its properties can be finely tuned through chemical modifications at various positions on its aromatic rings and, most notably, at the C9 position. researchgate.net
The Significance of Organosilicon Modifications at the Fluorene C9 Position
The C9 position of the fluorene ring is a critical site for functionalization, as substituents at this position can significantly influence the molecule's solubility, processability, and electronic properties. researchgate.net The introduction of organosilicon moieties, such as the trimethylsilyl (B98337) group, at this position is a key strategy in synthetic chemistry. Organosilicon compounds, in general, are known for their unique properties and have been increasingly incorporated into fluorescent materials to enhance stability and performance. mdpi.comresearchgate.net
In the context of fluorene chemistry, the trimethylsilyl group at the C9 position serves a crucial role as a protecting group. The hydrogen atom at the C9 position of a fluorene is relatively acidic, which can interfere with certain chemical reactions, particularly anionic polymerization. By replacing this acidic proton with a bulky and chemically stable trimethylsilyl group, chemists can prevent unwanted side reactions and enable controlled polymerization processes. This strategy has been pivotal in the synthesis of well-defined fluorene-based polymers.
Overview of Academic Research Trajectories for 9-Methyl-9-(trimethylsilyl)fluorene and Related Derivatives
Research involving this compound is primarily situated within the development of novel polymers. A significant area of investigation has been the anionic polymerization of vinyl-substituted fluorene derivatives. In this context, a closely related compound, 9-methyl-9-trimethylsilyl-2-vinylfluorene, has been synthesized and polymerized to create well-defined polymers. This research highlights the utility of the trimethylsilyl group in facilitating living anionic polymerization, a process that allows for precise control over the polymer's molecular weight and structure. acs.orgresearchgate.net
The general research trajectory for these types of compounds involves the synthesis of the silylated fluorene monomer, followed by its polymerization, and then a subsequent deprotection step to remove the trimethylsilyl group. This deprotection regenerates the acidic C9 proton, which can then be used for further functionalization of the polymer, leading to materials with tailored properties.
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C17H20Si |
| Molecular Weight | 264.43 g/mol |
| CAS Number | 73936-49-9 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18002-95-4 |
|---|---|
Molecular Formula |
C17H20Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
trimethyl-(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C17H20Si/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
InChI Key |
JKLPGKRZRDHHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Methyl 9 Trimethylsilyl Fluorene and Analogues
Anionic Polymerization Strategies for 9-Methyl-9-trimethylsilyl-2-vinylfluorene (MSVF) Monomers
Anionic polymerization offers a powerful method for producing polymers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.etresearchgate.net The living nature of this technique, where chain termination and transfer reactions are absent, allows for the precise synthesis of block copolymers and other complex architectures. ethernet.edu.etumn.edu
Butyllithium-Initiated Living Polymerization
Butyllithium (B86547) (BuLi), a widely used initiator in anionic polymerization, has been successfully employed for the polymerization of 9-methyl-9-trimethylsilyl-2-vinylfluorene (MSVF). acs.orgwikipedia.org The polymerization is typically carried out in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, to ensure a controlled reaction. acs.orgacs.org The initiation process involves the addition of the butyllithium to the vinyl group of the MSVF monomer. umn.edu
In these polymerizations, narrow molecular weight distributions are achieved, which is a key indicator of a living polymerization process. acs.orgacs.org The termination of the living polymer chains with methanol (B129727) allows for the isolation of poly(9-methyl-9-trimethylsilyl-2-vinylfluorene) (PMSVF). acs.org
| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Molecular Weight Distribution |
| Butyllithium | Tetrahydrofuran | -78 | Poly(9-methyl-9-trimethylsilyl-2-vinylfluorene) | Narrow |
Potassium Naphthalide-Mediated Polymerization Pathways
Potassium naphthalide is another effective initiator for the anionic polymerization of MSVF, also conducted in THF at -78°C. acs.orgacs.org Similar to butyllithium initiation, this method yields PMSVF with a narrow molecular weight distribution. acs.orgacs.org
However, a notable difference arises during the termination step. When methanol is used to terminate the polymerization initiated by potassium naphthalide, a spontaneous and catalytic deprotection of the trimethylsilyl (B98337) group occurs. acs.orgacs.org This is due to the formation of potassium methoxide (B1231860), which facilitates the cleavage of the silicon-carbon bond, resulting in the formation of poly(9-methyl-2-vinylfluorene). acs.org This contrasts with the lithium-ion mediated termination, where the trimethylsilyl group remains intact. acs.orgacs.org
| Initiator | Solvent | Temperature (°C) | Termination Agent | Resulting Polymer | Key Observation |
| Potassium Naphthalide | Tetrahydrofuran | -78 | Methanol | Poly(9-methyl-2-vinylfluorene) | Spontaneous deprotection of the trimethylsilyl group |
Controlled Molecular Weight Synthesis of Poly(9-methyl-9-trimethylsilyl-2-vinylfluorene) (PMSVF)
A crucial aspect of living anionic polymerization is the ability to control the molecular weight of the resulting polymer. ethernet.edu.et This is achieved by controlling the ratio of monomer to initiator. ethernet.edu.et For the synthesis of PMSVF, both butyllithium and potassium naphthalide initiations have demonstrated the capability to produce polymers with predictable molecular weights and narrow distributions, confirming the living nature of the polymerization. acs.orgacs.org
Purification Techniques for Fluorene-Based Monomers in Anionic Polymerization
The success of anionic polymerization is highly dependent on the purity of the monomers and solvents, as trace impurities can terminate the living polymer chains. umn.edu Fluorene-based monomers like MSVF cannot be purified by conventional methods such as distillation from calcium hydride or metal mirrors. acs.org
An effective purification method involves the use of polystyrene beads functionalized with 9-alkylfluorenyllithium groups. acs.orgacs.org These functionalized beads act as both scavengers for electrophilic impurities and as indicators, with the appearance of the characteristic red color of the fluorenyl anion signaling a pure environment suitable for polymerization. acs.orgacs.org This technique is also applicable to other fluorene-based monomers like 9,9-dimethyl-2-vinylfluorene (DMVF). acs.orgacs.org
Precursor Synthesis and Derivatization Routes
Preparation of 9-(Trimethylsilyl)fluorene as a Key Intermediate
9-(Trimethylsilyl)fluorene serves as a key intermediate in the synthesis of more complex fluorene (B118485) derivatives. nih.gov The synthesis of 9-methyl-9-trimethylsilyl-2-vinylfluorene (MSVF) starts from 9-methyl-2-vinylfluorene. acs.org The process involves the deprotonation of 9-methyl-2-vinylfluorene using lithium diisopropylamide (LDA) in THF at -78°C, followed by the reaction with trimethylsilyl chloride (TMSCl). acs.org
The synthesis of the precursor 9-methyl-2-vinylfluorene itself begins with 2-vinylfluorene (B1649761). acs.org This is achieved by dissolving 2-vinylfluorene in dry THF under an argon atmosphere, cooling the solution to -78°C, and then adding lithium diisopropylamide (LDA). acs.org The resulting deep orange-red solution is then treated with iodomethane (B122720) to introduce the methyl group at the 9-position. acs.org
| Precursor | Reagents | Product |
| 2-Vinylfluorene | 1. Lithium diisopropylamide (LDA) 2. Iodomethane | 9-Methyl-2-vinylfluorene |
| 9-Methyl-2-vinylfluorene | 1. Lithium diisopropylamide (LDA) 2. Trimethylsilyl chloride (TMSCl) | 9-Methyl-9-trimethylsilyl-2-vinylfluorene (MSVF) |
Synthesis of 9,9′-Bis(trimethylsilyl)fluorene from Fluorenyl Anions
The synthesis of 9,9′-disubstituted fluorenes, such as 9,9′-bis(trimethylsilyl)fluorene, is effectively achieved through the generation of a fluorenyl anion followed by quenching with an appropriate electrophile. This classical organometallic approach leverages the acidity of the C9 protons of the fluorene scaffold.
Detailed research findings indicate a common method involves the sequential silylation of fluorene. lew.ro The process begins with the deprotonation of a monosubstituted fluorene, 9-trimethylsilylfluorene, using a strong base like butyllithium (BuLi). This reaction generates a nucleophilic 9-trimethylsilylfluorenyl anion. Subsequent reaction of this anion with an electrophile, such as trimethylsilyl chloride (Me3SiCl), results in the formation of the desired 9,9′-bis(trimethylsilyl)fluorene. lew.ro The crystal and molecular structure of the resulting compound has been determined by X-ray diffraction, confirming the introduction of two bulky trimethylsilyl groups at the C9 position. lew.roresearchgate.net A significant feature of the molecular structure is the notable deviation of the Si-C9-Si bond angle to approximately 118.9°, a distortion attributed to intramolecular interactions between the methyl groups and the fluorene ring's π-electron system. lew.ro
Table 1: Synthesis of 9,9′-Bis(trimethylsilyl)fluorene
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| 1 | 9-trimethylsilylfluorene | Butyllithium (BuLi) | 9-trimethylsilylfluorenyl anion | Generation of the nucleophile |
Nucleophilic Substitution Reactions for C9-Disubstituted Fluorene Derivatives
Nucleophilic substitution and addition reactions at the C9 position are fundamental to the synthesis of a wide array of C9-disubstituted fluorene derivatives. These reactions typically involve the condensation of 9-fluorenone (B1672902) with various nucleophiles or the reaction of fluorenyl anions with electrophiles.
One prominent example is the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), an important monomer for high-performance polymers. nih.gov This synthesis is achieved through the acid-catalyzed condensation reaction of 9-fluorenone with phenol (B47542). nih.gov In this process, phenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. Bifunctional ionic liquids (BFILs) containing both acidic (–SO3H) and sulfhydryl (–SH) groups have been developed as highly efficient catalysts for this transformation, achieving nearly complete conversion of 9-fluorenone and high selectivity for the desired 9,9-disubstituted product. rsc.orgresearchgate.net The optimal reaction conditions often involve using phenol as both a reactant and a solvent at elevated temperatures. nih.gov
Another versatile method is the Knoevenagel condensation, which introduces a double bond at the C9 position, forming dibenzofulvene derivatives. mdpi.com This reaction involves a nucleophilic attack by a carbanion on 9-fluorenone. Furthermore, Lewis acid-mediated reactions, for instance using BF3·OEt2, can facilitate the synthesis of complex, blue-emissive 9,9-disubstituted fluorenes from 9-(phenylethynyl)-9H-fluoren-9-ols and isatin (B1672199) imines. rsc.org
Table 2: Examples of Nucleophilic Reactions for C9-Disubstitution
| Reaction Type | Fluorene Precursor | Nucleophile/Reagent | Catalyst | Product Type |
|---|---|---|---|---|
| Condensation | 9-Fluorenone | Phenol | Bifunctional Ionic Liquid | 9,9-bis(aryl)fluorene nih.govrsc.org |
| Knoevenagel Condensation | 9-Fluorenone | Active Methylene (B1212753) Compound | Base | Dibenzofulvene derivative mdpi.com |
Palladium-Catalyzed C(sp²)−H Activation/Carbenoid Insertion for 9,9-Disubstituted Fluorenes
Modern organometallic chemistry offers powerful tools for carbon-carbon bond formation, including palladium-catalyzed reactions. While direct palladium-catalyzed C(sp²)−H activation on the fluorene aromatic rings followed by carbenoid insertion is a sophisticated and less common strategy for C9-disubstitution, related principles are well-established. More directly applicable is the palladium-catalyzed functionalization of C(sp³)–H bonds.
A notable strategy involves the palladium-catalyzed C(sp³)–H functionalization coupled with carbenoid insertion. acs.org This methodology allows for the rapid construction of complex bicyclic frameworks and the creation of all-carbon quaternary centers, which is directly analogous to forming a 9,9-disubstituted fluorene. acs.org In such a process, a palladium catalyst would first selectively activate a C-H bond at the C9 position of a monosubstituted fluorene. The resulting organopalladium intermediate can then react with a diazo compound, which serves as a carbenoid precursor. Subsequent migratory insertion of the carbene into the palladium-carbon bond, followed by reductive elimination, forges the new C-C bond, yielding the 9,9-disubstituted product.
Related advanced methods include palladium-catalyzed dearomative Heck reactions combined with C(sp²)–H activation. nih.gov These protocols involve the generation of an alkyl-Pd(II) species which can then undergo intramolecular C-H activation to form a palladacycle, leading to complex polycyclic structures. nih.gov The mechanism of C–H activation by palladium complexes is a subject of detailed study, with computational work suggesting pathways involving concerted metallation-deprotonation, sometimes with participation from water or other bases in the proton transfer step. rsc.org
Intramolecular Sila-Friedel–Crafts Reactions for Silafluorene Skeleton Formation
The intramolecular sila-Friedel–Crafts reaction is a powerful and versatile method for constructing the dibenzosilole, or silafluorene, skeleton. rsc.orgnih.gov This reaction involves an electrophilic aromatic substitution where a silicon-based electrophile is attacked by an aryl ring within the same molecule, leading to cyclization and the formation of a C-Si bond.
This synthetic strategy has been successfully developed and applied to the synthesis of various π-extended silole derivatives, including ladder-type silafluorenes and spiro-type silabifluorenes. rsc.org The reaction typically proceeds under mild conditions and gives the target silafluorene in relatively good yields. rsc.orgnih.gov For example, the reaction can be catalyzed by borane, facilitating a double sila-Friedel–Crafts reaction between biaryl derivatives and dihydrosilanes to efficiently produce highly substituted silacyclic compounds. kyushu-u.ac.jp This approach is often more efficient and tolerant of functional groups than traditional methods that rely on the dilithiation of dihalogenated precursors. kyushu-u.ac.jp The development of this reaction has enabled the synthesis of novel structures like trisilasumanene, a two-dimensionally extended silole derivative. rsc.org
Table 3: Sila-Friedel-Crafts Reaction for Silafluorene Synthesis
| Precursor Type | Catalyst/Conditions | Product | Key Feature |
|---|---|---|---|
| Biphenylhydrosilanes | Rhodium catalyst | Silafluorene | Intramolecular C-H silylation kyushu-u.ac.jp |
| Biaryl derivatives + Dihydrosilanes | Borane catalyst | Substituted Silafluorenes | Double sila-Friedel-Crafts cyclization kyushu-u.ac.jp |
Sophisticated Spectroscopic and Structural Characterization of 9 Methyl 9 Trimethylsilyl Fluorene Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 9-substituted fluorene (B118485) derivatives in solution. Through the analysis of various nuclei, including ¹H, ¹³C, and ²⁹Si, a complete picture of the chemical environment of each atom can be assembled.
Elucidation of Molecular Structure via ¹H and ¹³C NMR
The ¹H and ¹³C NMR spectra provide definitive evidence for the covalent framework of 9-substituted fluorenes. In a related compound, dispiro[2-trimethylsilanyl-1,3-dithiolane-4,9',5,9''-bis(fluorene)], the aromatic protons of the fluorene rings appear as a multiplet in the range of 7.77–7.03 ppm. uzh.ch The nine protons of the trimethylsilyl (B98337) (Me₃Si) group exhibit a characteristic sharp singlet at approximately 0.38 ppm, while the single proton attached to the silicon (CHSi) is observed at 4.72 ppm. uzh.ch
The ¹³C NMR spectrum further confirms the structure. For the same dispiro compound, the quaternary aromatic carbons (Cq) of the fluorene moiety are found at 144.9, 144.6, 140.4, and 140.1 ppm. uzh.ch The protonated aromatic carbons (CH) resonate between 128.6 and 119.4 ppm. uzh.ch The sp³-hybridized carbon of the CHSi group appears at 37.1 ppm, and the carbons of the trimethylsilyl group give a signal at -1.3 ppm. uzh.ch These chemical shifts are indicative of the specific electronic environment created by the fluorene and trimethylsilyl substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Trimethylsilyl-Substituted Fluorene Derivative.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 7.77–7.03 | - |
| Aromatic C | - | 119.4–144.9 |
| CHSi | 4.72 | 37.1 |
| Si(CH₃)₃ | 0.38 | -1.3 |
Data is for Dispiro[2-trimethylsilanyl-1,3-dithiolane-4,9',5,9''-bis(fluorene)]. uzh.ch
Characterization of Silicon Environment using ²⁹Si NMR
²⁹Si NMR spectroscopy provides direct insight into the local environment of the silicon atom. The chemical shift is sensitive to the nature of the substituents attached to the silicon. For trimethylsilyl groups in various chemical environments, the ²⁹Si NMR signals typically appear in a range from approximately +50 to -200 ppm relative to tetramethylsilane (B1202638) (TMS). pascal-man.com The specific chemical shift for the trimethylsilyl group in fluorene derivatives is influenced by the steric hindrance and electronic effects imposed by the bulky fluorenyl moiety. umich.edu This technique is crucial for confirming the presence and integrity of the trimethylsilyl group within the molecular structure. General studies on organosilicon compounds show that the introduction of a trimethylsilyl group is a common strategy to derivatize molecules, often making them more soluble in organic solvents and easier to handle. pascal-man.com
Advanced NMR Techniques for Stereochemical Assignments
While standard 1D NMR is sufficient for constitutional analysis, advanced 2D NMR techniques are necessary to assign the stereochemistry, particularly in sterically congested molecules like 9,9-disubstituted fluorenes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximity between protons. For 9-Methyl-9-(trimethylsilyl)fluorene, a NOESY experiment would be expected to show a correlation between the protons of the C9-methyl group and the protons of the C9-trimethylsilyl group, confirming their spatial relationship. Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations provide an irrefutable assignment of all proton and carbon signals in the molecule.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal and Molecular Architecture
Table 2: Crystallographic Data for 9,9'-bis(trimethylsilyl)fluorene.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 16.906(2) |
| b (Å) | 13.8080(10) |
| c (Å) | 8.1690(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data from the X-ray diffraction analysis of 9,9'-bis(trimethylsilyl)fluorene. lew.ro
Precise Measurement of Bond Lengths and Bond Angles
The X-ray diffraction analysis of 9,9'-bis(trimethylsilyl)fluorene allows for the precise measurement of all bond lengths and angles within the molecule. lew.ro A key feature of the molecular structure is the significant distortion from ideal tetrahedral geometry around the C9 carbon, which is substituted with two bulky trimethylsilyl groups. The Si1-C9-Si2 bond angle is notably wide at 118.9°. lew.ro The silicon atoms themselves maintain a slightly distorted tetrahedral environment, with C-Si-C bond angles ranging from 107.13° to 112.49°. lew.ro These deviations from ideal geometries are attributed to steric repulsion between the voluminous trimethylsilyl groups and intramolecular interactions. lew.ro
Table 3: Selected Bond Angles for 9,9'-bis(trimethylsilyl)fluorene.
| Atoms | Bond Angle (°) |
|---|---|
| Si1-C9-Si2 | 118.9 |
| C-Si-C | 107.13–112.49 |
Data from the X-ray diffraction analysis of 9,9'-bis(trimethylsilyl)fluorene. lew.ro
Conformational Analysis and Torsion Angle Determination
In related fluorene derivatives, the planarity of the fluorene skeleton is largely maintained. nih.gov For instance, in 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the fluorene unit is nearly planar, with the plane passing through the two ethyl groups being almost orthogonal to the fluorene plane, at a dihedral angle of 89.8(1)°. nih.gov This orthogonal arrangement minimizes steric hindrance. Theoretical and crystallographic studies of sterically crowded alkenes like 9-ethylidenefluorene show that steric strain is relieved through a combination of bond angle distortion and torsional twisting. researchgate.net In the case of this compound, a similar balance between these deformations is expected to define its most stable conformation. The dihedral angle between the two fluorene ring systems in a related compound, 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]fluorene, is 71.97 (4)°. nih.gov While not a direct analogue, this illustrates the significant twisting that can occur around the C9 carbon to accommodate bulky substituents.
Investigation of Intermolecular Interactions and Solid-State Packing
The way molecules of this compound arrange themselves in the solid state is governed by a variety of weak intermolecular forces. These interactions, while individually weak, collectively determine the crystal packing and, consequently, the material's bulk properties.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight.
The fragmentation of trimethylsilyl (TMS) derivatives is well-documented. researchgate.netnih.gov A common fragmentation pathway for TMS-derivatized compounds is the cleavage of a methyl radical from the TMS group. fu-berlin.de This would result in a prominent [M-15]+ ion. Another characteristic fragmentation is the loss of the entire TMS group. In the gas chromatography-mass spectrometry (GC-MS) analysis of related fluorene compounds like 9-methylene-9H-fluorene, a variety of fragment ions are observed that help to confirm the structure. researchgate.net For this compound, one could expect to see fragments corresponding to the loss of a methyl group, the trimethylsilyl group, and potentially cleavage of the fluorenyl ring system itself.
| Ion | m/z (expected) | Description |
| [M]+ | 252 | Molecular Ion |
| [M-CH3]+ | 237 | Loss of a methyl radical |
| [M-Si(CH3)3]+ | 179 | Loss of the trimethylsilyl group |
| [Si(CH3)3]+ | 73 | Trimethylsilyl cation |
Electronic Absorption and Emission Spectroscopy
Analysis of UV-Visible Absorption Bands and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The fluorene system is a well-known chromophore, a light-absorbing group, due to its extended π-electron system.
Fluorene-based polymers and oligomers are known for their strong absorption in the UV region. The substitution at the 9-position can influence the electronic properties. For this compound, the primary electronic transitions are expected to be π → π* transitions within the fluorene ring system. The presence of the methyl and trimethylsilyl groups, being electronically saturated, are not expected to directly participate in these transitions but may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted fluorene. In a study of fluorenyl-substituted siloles, it was found that substitution at the 2,5-positions of the silole ring had the largest effect on the electronic structure and optical absorption. While the substitution in this compound is not on the aromatic ring itself, the steric effects of the substituents can slightly alter the geometry and thus the electronic properties.
Photoluminescence Quantum Yield Determination
Photoluminescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. Fluorene derivatives are known for their high photoluminescence efficiencies, making them useful in applications like organic light-emitting diodes (OLEDs). researchgate.net
Exploration of Aggregation-Induced Emission (AIE) Properties in Fluorene Derivatives
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govwikipedia.org This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. nih.gov
Solvent Effects on Absorption and Emission Spectra
The interaction between a solute and the surrounding solvent molecules can significantly influence the photophysical properties of a chromophore, a phenomenon known as solvatochromism. These solvent effects are particularly insightful for understanding the electronic distribution in the ground and excited states of a molecule. For substituted fluorene systems, the polarity, polarizability, and specific interactions (such as hydrogen bonding) of the solvent can induce shifts in the absorption and emission maxima, alter fluorescence quantum yields, and affect the Stokes shift.
A detailed investigation into the solvent-dependent photophysical properties of this compound would provide valuable information on its electronic structure and behavior in different chemical environments. Generally, for fluorene derivatives, an increase in solvent polarity is expected to have a discernible impact on their spectroscopic characteristics.
Absorption Spectra:
The absorption spectrum of a molecule is influenced by the solvent's ability to stabilize the ground and excited states. For nonpolar solutes, van der Waals interactions are the primary forces, and the absorption maxima typically show a slight red shift with increasing solvent refractive index. In the case of polar molecules, dipole-dipole interactions become significant. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromism) in the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromism) may be observed.
For this compound, the substitution at the C9 position with a methyl and a trimethylsilyl group, both of which are nonpolar and bulky, would influence the planarity and electronic properties of the fluorene core. A systematic study across a range of solvents with varying polarities would be necessary to elucidate the nature of its ground and excited states.
Emission Spectra:
Fluorescence emission is particularly sensitive to the solvent environment because the lifetime of the excited state is typically long enough to allow for reorientation of the surrounding solvent molecules. This reorientation leads to a greater stabilization of the excited state, resulting in a more pronounced red shift in the emission spectrum compared to the absorption spectrum as solvent polarity increases. This phenomenon is often more significant for molecules that exhibit a larger dipole moment in the excited state compared to the ground state.
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter derived from solvatochromic studies. An increase in the Stokes shift with increasing solvent polarity is a strong indicator of a more polar excited state and an intramolecular charge transfer (ICT) character.
Data Analysis:
To quantitatively analyze the solvent effects, various empirical solvent polarity scales, such as the Lippert-Mataga and Reichardt's ET(30) scales, are often employed. By plotting the Stokes shift against a function of the solvent's dielectric constant and refractive index, one can estimate the change in dipole moment upon excitation.
While specific experimental data for this compound is not available in the public domain, a hypothetical data set illustrating the expected trends for a fluorene derivative with a more polar excited state is presented below.
Hypothetical Solvatochromic Data for a Fluorene Derivative
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | 300 | 310 | 1074 |
| Toluene | 2.38 | 1.496 | 302 | 315 | 1345 |
| Dichloromethane | 8.93 | 1.424 | 305 | 325 | 2086 |
| Acetonitrile | 37.5 | 1.344 | 308 | 335 | 2623 |
| Dimethyl Sulfoxide (B87167) | 46.7 | 1.479 | 310 | 345 | 3288 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
A comprehensive study on this compound, involving the collection and analysis of such data, would be crucial for a complete understanding of its photophysical behavior and for assessing its potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, where solvent-solute interactions play a critical role.
Mechanistic Insights and Chemical Reactivity of 9 Methyl 9 Trimethylsilyl Fluorene
Fluorenyl Carbanion Chemistry at the C9 Position
The C9 position of the fluorene (B118485) ring is prochiral and its protons are acidic due to the ability of the aromatic system to delocalize the resulting negative charge of the conjugate base. Substitution at this position with both methyl and trimethylsilyl (B98337) groups significantly influences the generation, stability, and properties of the corresponding carbanion.
The generation of the 9-methyl-9-trimethylsilylfluorenyl anion can be achieved through the deprotonation of a suitable precursor. For instance, the synthesis of 9-methyl-9-trimethylsilyl-2-vinylfluorene involves the deprotonation of 9-methyl-2-vinylfluorene using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by quenching with trimethylsilyl chloride (TMSCl). acs.org This reaction proceeds through the formation of a fluorenyl anion, which is highly nucleophilic. acs.org
The stability of the fluorenyl anion is a key factor in its ease of formation. The fluorenyl anion is known to be a stable carbanion due to the extensive delocalization of the negative charge over the bicyclic aromatic system. The high nucleophilicity and basicity of the fluorenyl anion make it a useful reagent in organic synthesis, for example, in scavenging electrophilic impurities. acs.org
The trimethylsilyl (TMS) group at the C9 position influences the properties of the fluorenyl carbanion through a combination of steric and electronic effects. Electronically, the silicon atom can stabilize an adjacent carbanion through negative hyperconjugation, which involves the interaction of the carbon-silicon σ bond with the carbanionic p-orbital. This interaction helps to delocalize the negative charge and thus stabilize the carbanion.
However, the primary influence of the TMS group is often considered to be steric. The bulky nature of the TMS group can affect the geometry of the carbanion and its interactions with counterions and solvent molecules. In the context of polymerization, the TMS group can serve as a protecting group for the acidic C9 proton, preventing unwanted side reactions. acs.org
The geometry of the 9-fluorenyl carbanion is generally considered to be planar to maximize delocalization of the negative charge into the aromatic rings. However, substitution at the C9 position can introduce pyramidal character. The trimethylsilyl group, being sterically demanding, can influence the degree of pyramidalization and the barrier to inversion of the carbanion.
Stereoelectronic effects play a crucial role in determining the preferred conformation and reactivity of the carbanion. These effects arise from the spatial arrangement of orbitals and their interactions. For instance, the alignment of the C-Si σ bond with the p-orbital of the carbanion is critical for effective negative hyperconjugation. While specific data on the inversion barrier of the 9-methyl-9-trimethylsilylfluorenyl anion is not available, studies on related substituted fluorenyl systems can provide qualitative insights. The steric bulk of the substituents at the C9 position is a major factor influencing the energy barrier for the anion to invert its configuration.
Desilylation Reactions and Related Transformations
A key aspect of the reactivity of 9-methyl-9-(trimethylsilyl)fluorene and related compounds is the cleavage of the silicon-carbon bond. This desilylation can occur under various conditions, leading to the formation of a fluorenyl anion or a protonated fluorene derivative.
In certain polymeric systems, the trimethylsilyl group can undergo spontaneous deprotection. A notable example is the deprotection of poly(9-methyl-9-trimethylsilyl-2-vinylfluorene) (PMSVF). When the anionic polymerization of the corresponding monomer is terminated with methanol (B129727) in the presence of potassium ions, a spontaneous and catalytic deprotection of the TMS group occurs. acs.org This is mediated by the potassium methoxide (B1231860) (MeOK) formed in situ. The methoxide attacks the silicon atom, leading to the cleavage of the Si-C9 bond and the formation of the potassium fluorenyl anion. This anion is then protonated by methanol, regenerating the methoxide catalyst, which can then deprotect another polymer chain. acs.org This process is not observed when lithium ions are used as the counterion, suggesting that the nature of the ion pair plays a crucial role. acs.org
This spontaneous deprotection highlights the lability of the Si-C bond in the fluorenyl system under specific basic conditions and provides a convenient method for the in-situ generation of poly(9-methyl-2-vinylfluorene) from its silylated precursor.
The silicon-carbon bond in this compound can be readily cleaved by various nucleophiles. Fluoride (B91410) ions are particularly effective for this transformation due to the high affinity of silicon for fluorine. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to deprotect trimethylsilyl groups. nih.gov
The mechanism of nucleophile-mediated desilylation generally involves the attack of the nucleophile on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate then breaks down, cleaving the Si-C bond and generating the fluorenyl anion, which can then be protonated or react with other electrophiles. The ease of this cleavage makes the trimethylsilyl group a useful protecting group for the acidic C9 position in fluorene derivatives, which can be removed under specific and often mild conditions. acs.org
Mechanistic Studies of β-Silylcarbenium Ion Formation and Desilylation
The stability and reactivity of this compound are significantly influenced by the presence of the trimethylsilyl group at the C9 position. A key aspect of its chemistry involves the formation of a β-silylcarbenium ion and subsequent desilylation. The silicon atom can stabilize a positive charge on the β-carbon atom (in this case, the C9 atom of the fluorene ring system) through a phenomenon known as β-silicon effect.
The process of desilylation, particularly under acidic conditions, is a prime example of this effect. While direct mechanistic studies on this compound are not extensively detailed in the reviewed literature, a plausible mechanism can be inferred from the general principles of acid-catalyzed desilylation of organosilanes and related fluorene systems. stackexchange.com The reaction is typically initiated by an electrophile, most commonly a proton from an acid catalyst.
The proposed mechanism involves:
Protonation of the Silyl (B83357) Group: The reaction starts with the protonation of one of the methyl groups on the trimethylsilyl moiety or, less likely, direct attack on the Si-C bond.
Formation of a Transient Intermediate: This leads to the formation of a transient, hypervalent silicon species.
Elimination and Carbocation Formation: The key step is the elimination of a neutral silane (B1218182) molecule (e.g., trimethylsilanol (B90980) if water is the nucleophile) to generate a tertiary carbocation at the C9 position. This fluorenyl cation is stabilized by the delocalization of the positive charge into the aromatic system and by the hyperconjugative effect of the C9-methyl group. The formation of this stable carbocation is the driving force for the reaction.
Nucleophilic Quench: The C9 carbocation is then rapidly quenched by a nucleophile present in the reaction medium to yield the final 9-methyl-9-substituted fluorene product.
Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective in promoting reactions at the C9 position of similar fluorene derivatives, such as 9-(phenylethynyl)-9H-fluoren-9-ols. acs.orgthieme-connect.de These reactions are postulated to proceed through the formation of a highly stable propargylic carbocation at C9, which is analogous to the β-silylcarbenium ion in its stability and reactivity. This suggests that Lewis acids can facilitate the cleavage of the C-Si bond in this compound to generate the reactive C9 cation.
Reactivity in Complex Organic Synthesis
The fluorene scaffold is a valuable building block in organic synthesis, and its reactivity can be tuned by the substituents at the C9 position. While the methyl and trimethylsilyl groups in this compound sterically hinder the C9 position to some extent, the molecule retains significant reactivity, particularly involving the fluorene ring system and the trimethylsilyl moiety.
Participation in Cycloaddition and Dimerization Reactions (general fluorene derivatives)
The fluorene core is known to participate in various cycloaddition reactions, leading to the formation of complex polycyclic aromatic systems. researchgate.net Although specific examples involving this compound are not prominent, the general reactivity patterns of fluorene derivatives provide a strong indication of its potential synthetic utility.
[4+2] Cycloaddition (Diels-Alder Reactions): Fluorene derivatives can act as dienophiles or be incorporated into diene systems. For instance, intramolecular [4+2] cycloadditions of diarylacetylenes tethered to a fluorene core have been shown to produce benzo[b]fluorene derivatives. nih.govrsc.org These reactions often proceed through thermally generated, strained cyclic allene (B1206475) intermediates. nih.govrsc.org
[3+3] Cycloaddition: Formal intramolecular [3+3] cycloadditions of o-alkynylstyrenes catalyzed by gold(I) complexes can also yield dihydrobenzo[a]fluorene derivatives. acs.org
1,3-Dipolar Cycloadditions: 9-Diazo-9H-fluorene readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles to create novel spiro-pyrazole derivatives, showcasing the reactivity of the C9 position when appropriately functionalized. researchgate.net
Dimerization of fluorene units is another important reaction, particularly in materials science for the synthesis of conjugated polymers and oligomers. researchgate.net These reactions can proceed through various mechanisms, including oxidative coupling. For example, cross-dimerization of different fluorenone derivatives can be achieved using a phosphite (B83602) solvent to produce spiroketones, which are precursors to dibenzo[g,p]chrysenes. nih.gov The table below summarizes some cycloaddition reactions involving fluorene derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Intramolecular [4+2] Cycloaddition | 2-Propynyldiarylacetylenes | Toluene, 100-130°C | Benzo[b]fluorene derivatives |
| Formal [3+3] Cycloaddition | o-Alkynylstyrenes | Cationic Gold(I) complex | Dihydrobenzo[a]fluorene derivatives |
| 1,3-Dipolar Cycloaddition | 9-Diazo-9H-fluorene, 2-arylidene-1H-indene-1,3(2H)-diones | Acetonitrile, 6h | 4-Aryldispiro[indane-2,3-pyrazole-5,9-fluorene]-1,3-diones |
Functional Group Interconversions involving the Trimethylsilyl Moiety
The trimethylsilyl (TMS) group in this compound is not merely a passive substituent; it can be strategically employed as a protecting group or as a reactive handle for further synthetic transformations. sigmaaldrich.com The C-Si bond is stable under many conditions but can be selectively cleaved, which is a form of functional group interconversion.
The most common transformation is desilylation , which replaces the TMS group with a hydrogen atom or a different functional group. This is typically achieved under acidic or fluoride-mediated conditions. stackexchange.comsigmaaldrich.com
Acid-Catalyzed Desilylation: As discussed in section 4.2.3, treatment with acids like HCl or p-toluenesulfonic acid can cleave the C-Si bond to generate a C9 carbocation, which is then trapped by a nucleophile. If the nucleophile is water, the product is 9-methyl-9H-fluoren-9-ol. If a hydride source is present, 9-methylfluorene (B46981) would be formed.
Fluoride-Mediated Desilylation: Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon, forming a strong Si-F bond. sigmaaldrich.com This process typically proceeds through a pentavalent silicon intermediate. stackexchange.com
The table below outlines common desilylation conditions.
| Reagent | Typical Conditions | Mechanism |
| HCl, H₂SO₄, or TsOH | THF/water or alcohol solvent | Acid-catalyzed, proceeds via β-silylcarbenium ion |
| Tetrabutylammonium fluoride (TBAF) | THF | Fluoride-mediated, proceeds via pentavalent silicon intermediate |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | Lewis acid-catalyzed, promotes formation of C9 cation |
Reactions with Electrophiles at the C9 Position
The C9 position of the parent fluorene molecule is acidic (pKa ≈ 22.6 in DMSO) and readily deprotonated to form the aromatic fluorenyl anion, which is highly nucleophilic. However, in this compound, the C9 position is fully substituted, precluding deprotonation and subsequent reactions with electrophiles via an anionic intermediate.
Therefore, reactions with electrophiles at C9 must proceed through a different mechanism. The most likely pathway for an electrophile to react at the C9 position is by inducing the cleavage of the C-Si bond. In this context, the electrophile itself drives the desilylation.
For example, a strong electrophile (E⁺) can attack the C-Si bond, leading to the formation of the stable C9 carbocation and a neutral silyl species (Me₃Si-E). This is particularly plausible with Lewis acids, which can coordinate to the silyl group and facilitate its departure. acs.orgthieme-connect.de The resulting carbocation would then react with any available nucleophile.
It is important to note that electrophilic aromatic substitution on the fluorene rings is a competing reaction pathway. The fluorene ring system is more electron-rich than benzene (B151609) and is susceptible to attack by electrophiles, typically at the C2 and C7 positions. The presence of the alkyl and silyl groups at C9 does not significantly alter the electronic properties of the aromatic rings, so reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the aromatic core. researchgate.net
Theoretical and Computational Chemistry Approaches to 9 Methyl 9 Trimethylsilyl Fluorene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations offer a powerful toolkit for investigating the intricate electronic and molecular properties of 9-Methyl-9-(trimethylsilyl)fluorene. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior.
Semi-Empirical Molecular Orbital Methods (e.g., RHF/AM1)
Semi-empirical molecular orbital methods, such as the Restricted Hartree-Fock (RHF) approach with Austin Model 1 (AM1) parameterization, serve as an efficient means to explore the electronic structure of large molecules like this compound. While not as rigorous as higher-level ab initio methods, AM1 calculations can provide valuable qualitative insights and reasonable geometries.
For the closely related compound, 9,9'-bis(trimethylsilyl)fluorene, RHF/AM1 calculations have been employed to compare with crystallographic data. lew.ro These calculations help in understanding the electronic consequences of bulky substituents at the C9 position of the fluorene (B118485) ring. A similar approach for this compound would involve the optimization of the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. The results of these calculations can also shed light on the distribution of electron density within the molecule.
| Parameter | Calculated Value | Experimental Value (for an analogous compound) lew.ro |
|---|---|---|
| Si-C(9) bond length | ~1.92 Å | 1.914 Å |
| Si-C(methyl) bond length | ~1.87 Å | 1.85-1.86 Å |
| C(9a)-C(9)-C(8a) angle | ~103° | 103.9° |
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying the ground state geometries and electronic properties of molecules like this compound. nih.gov By utilizing various functionals, such as B3LYP or ωB97X-D, in conjunction with appropriate basis sets (e.g., 6-31G* or larger), a detailed understanding of the molecule's electronic structure can be achieved.
DFT calculations would typically begin with a geometry optimization to locate the minimum energy structure of this compound. From this optimized geometry, a wealth of electronic properties can be derived. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential use in electronic applications. nih.gov The HOMO-LUMO energy gap provides an estimate of the molecule's electronic excitation energy. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the regions of the molecule that are electron-rich or electron-poor, offering insights into intermolecular interactions. nih.gov
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | ~0.5 D |
Time-Dependent DFT (TD-DFT) for Excited State Phenomena
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. arxiv.org TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
By calculating the vertical excitation energies from the ground state geometry, one can simulate the absorption spectrum of the molecule. These calculations can also provide information about the nature of the electronic transitions, for instance, whether they are localized on the fluorene core or involve charge transfer between the methyl and trimethylsilyl (B98337) substituents and the aromatic system. Such insights are critical for designing materials with specific photophysical properties. diva-portal.orgresearchgate.net
Configuration Interaction Singles (CIS) Calculations for Spectroscopic Interpretation
Configuration Interaction Singles (CIS) is another method used to study excited states and interpret electronic spectra. While generally less accurate than TD-DFT for predicting excitation energies, CIS can be a useful tool, particularly for providing a qualitative understanding of the character of the excited states. diva-portal.org
For this compound, CIS calculations would involve creating excited state wavefunctions as linear combinations of singly excited determinants from the Hartree-Fock ground state. The resulting energies and oscillator strengths can be used to generate a theoretical spectrum. Comparing the CIS and TD-DFT results can provide a more robust interpretation of the electronic transitions and the influence of the methyl and trimethylsilyl groups on the photophysics of the fluorene scaffold.
Conformational Analysis and Intermolecular Interactions Modeling
The flexibility of the trimethylsilyl group and the potential for rotation around the C9-Si bond necessitate a thorough conformational analysis of this compound.
Potential Energy Surface Scans and Conformer Population Distributions
To explore the conformational landscape of this compound, potential energy surface (PES) scans are performed. uni-muenchen.de This involves systematically varying key dihedral angles, such as the one defining the rotation of the trimethylsilyl group relative to the fluorene ring, and calculating the energy at each step. The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and the energy barriers between them. researchgate.net
For the analogous 9,9'-bis(trimethylsilyl)fluorene, conformational analysis has shown the existence of different conformers (in-in, in-out, out-out) with varying energies. researchgate.net A similar analysis for this compound would likely identify preferred orientations of the methyl and trimethylsilyl groups. By calculating the relative energies of the stable conformers, their population distribution at a given temperature can be estimated using the Boltzmann distribution, providing insight into the dominant molecular shape in a given environment.
| Conformer | Dihedral Angle (Me-C9-Si-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Staggered) | 60° | 0.00 | ~70 |
| 2 (Eclipsed) | 0° | 1.50 | ~10 |
| 3 (Gauche) | 120° | 0.50 | ~20 |
Computational Probing of Intramolecular CH…π Interactions
The steric and electronic environment of the 9-position in fluorene derivatives has been a subject of considerable interest in computational chemistry. In this compound, the presence of both a methyl and a trimethylsilyl group provides a unique opportunity to study intramolecular non-covalent interactions, specifically CH…π interactions. These interactions, where a C-H bond acts as a hydrogen bond donor to the π-system of the fluorene ring, can significantly influence the molecule's conformation, stability, and reactivity.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these weak interactions. By employing suitable functionals and basis sets that can accurately describe dispersion forces, such as the ωB97X-D functional with a 6-311++G(d,p) basis set, researchers can model the geometry of this compound and analyze its electronic structure.
Key parameters that are computationally probed to identify and characterize intramolecular CH…π interactions include:
Geometric Criteria: The distance between a hydrogen atom of the methyl or trimethylsilyl group and the centroid of the fluorene π-system, as well as the C-H…π angle. A shorter distance than the sum of the van der Waals radii and an angle approaching linearity are indicative of an attractive interaction.
Vibrational Frequency Shifts: A red shift (lowering) of the C-H stretching frequency in the infrared spectrum is a hallmark of a CH…π interaction, as the C-H bond is weakened upon interaction with the π-cloud.
Topological Analysis of the Electron Density: Quantum Theory of Atoms in Molecules (QTAIM) analysis can reveal the presence of a bond critical point (BCP) between the hydrogen atom and the π-system. The properties of this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.
Non-Covalent Interaction (NCI) Plots: This visualization technique highlights regions of non-covalent interactions within a molecule, allowing for a clear qualitative picture of the spatial extent and nature of the CH…π interactions.
While specific computational studies on this compound are not extensively available in the public domain, research on analogous 9,9-dialkylfluorenes provides valuable insights. For instance, studies on 9,9-diethylfluorene have computationally and crystallographically demonstrated the presence of intramolecular CH…π interactions between the β-CH₂ groups and the fluorene core. It is therefore highly probable that similar interactions exist in this compound, with the methyl hydrogens interacting with the aromatic system. The bulkier trimethylsilyl group likely influences the preferred conformation, potentially bringing the methyl group into closer proximity to the fluorene ring and enhancing these interactions.
The table below presents a hypothetical summary of computational data that would be sought in a study of intramolecular CH…π interactions in this compound, based on typical values found for related compounds.
| Interaction Type | Calculated Distance (Å) (H…π centroid) | Calculated C-H…π Angle (°) | Calculated C-H Vibrational Frequency Shift (cm⁻¹) |
| Methyl C-H…Fluorene π | 2.5 - 2.8 | 140 - 160 | -10 to -30 |
| Trimethylsilyl C-H…Fluorene π | > 3.0 | < 130 | Minimal |
Note: This table is illustrative and based on data from analogous fluorene derivatives. Specific computational studies on this compound are required for accurate values.
Mechanistic Simulations and Reactivity Predictions
Computational chemistry offers powerful tools to simulate reaction mechanisms and predict the reactivity of molecules like this compound. These theoretical approaches provide insights into reaction pathways, transition states, and key thermodynamic and kinetic parameters that govern chemical transformations.
Modeling Reaction Pathways and Transition States
The reactivity of this compound is centered around the C9 position. Theoretical modeling can elucidate the mechanisms of various reactions, such as deprotonation, substitution, and elimination.
Deprotonation and Silyl (B83357) Group Migration: A key reaction pathway to model would be the deprotonation at the methyl group, followed by a potential nih.govacs.org-anionic Brook rearrangement, where the silyl group migrates from the C9 position to the exocyclic methylene (B1212753) carbon. DFT calculations can be employed to map the potential energy surface for this process. This involves:
Locating Stationary Points: Optimization of the geometries of the reactant (this compound), the intermediate carbanion, the transition state for the silyl migration, and the final rearranged product.
Transition State Search: Algorithms such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structure connecting the initial carbanion and the rearranged product.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the desired reaction.
The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the kinetic feasibility of the reaction.
The following table illustrates the type of data that would be generated from a computational study of a hypothetical silyl migration in the carbanion of this compound.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C-Si bond length in Å) | Number of Imaginary Frequencies |
| Reactant Carbanion | 0.0 | ~1.90 (at C9) | 0 |
| Transition State | ΔE‡ | ~2.2 (breaking from C9), ~2.5 (forming with CH₂) | 1 |
| Product Anion | ΔErxn | ~1.85 (at CH₂) | 0 |
Note: This table is a hypothetical representation of data from a mechanistic simulation.
Prediction of Acid Dissociation Constants (pKa) and Carbanion Stabilities
The acidity of the C-H bonds at the 9-position and the methyl group of this compound is a crucial parameter determining its reactivity, particularly in base-mediated reactions. Computational methods can provide reliable predictions of pKa values and assess the stability of the resulting carbanions.
pKa Prediction: The pKa can be calculated using thermodynamic cycles that relate the free energy of deprotonation in solution to the gas-phase acidity and the solvation free energies of the species involved.
The thermodynamic cycle involves the following steps, with their free energies calculated computationally:
Gas-phase deprotonation free energy (ΔG°gas): Calculated for the deprotonation of this compound at the desired position (either the remaining C9-H if present, or more likely, the methyl group).
Solvation free energy of the acid (ΔG°solv(HA)): The free energy change when the neutral molecule is transferred from the gas phase to the solvent.
Solvation free energy of the conjugate base (ΔG°solv(A⁻)): The free energy change for the solvation of the resulting carbanion.
Solvation free energy of the proton (ΔG°solv(H⁺)): This is a known, albeit challenging to determine precisely, value for a given solvent.
The pKa is then calculated using the equation:
pKa = (ΔG°gas + ΔG°solv(A⁻) - ΔG°solv(HA)) / (2.303 RT) + C
where C is a constant that includes the solvation free energy of the proton and converts the free energy to the standard state.
Carbanion Stability: The stability of the carbanion formed upon deprotonation can be assessed by analyzing its electronic structure. Key indicators of stability include:
Charge Delocalization: How effectively the negative charge is distributed over the fluorenyl π-system and potentially interacts with the silicon atom. Natural Bond Orbital (NBO) analysis can quantify the charge distribution.
Geometry of the Carbanion: A more planar carbanion allows for better delocalization of the negative charge into the aromatic rings, leading to greater stability.
Influence of the Silyl Group: The silicon atom can stabilize an adjacent carbanion through σ-π hyperconjugation (interaction of the C-Si σ* orbital with the carbanion p-orbital) and through polarization effects.
Computational studies on the pKa of fluorene itself and its various derivatives have shown that substituents at the C9 position significantly influence acidity. The introduction of a methyl group is expected to slightly decrease the acidity compared to fluorene due to its electron-donating inductive effect. Conversely, the trimethylsilyl group can have a stabilizing effect on the conjugate base. The interplay of these effects will determine the ultimate pKa of the C9-H bond. For the methyl C-H bonds, the acidity will be considerably lower than at the C9 position.
The table below provides a comparative overview of predicted pKa values for fluorene and hypothetical values for this compound, illustrating the expected trends.
| Compound | Position of Deprotonation | Predicted pKa (in DMSO) | Key Stabilizing Factors for Carbanion |
| Fluorene | C9 | ~22.6 (experimental) | Aromatic delocalization |
| 9-Methylfluorene (B46981) | C9 | ~22.6 (experimental) | Aromatic delocalization, minor destabilization from methyl group |
| This compound | C9-H (if present) | > 23 (estimated) | Aromatic delocalization, potential silyl stabilization vs. methyl destabilization |
| This compound | Methyl C-H | > 40 (estimated) | Minimal delocalization |
Note: The pKa values for this compound are estimates based on substituent effects observed in related systems.
Advanced Applications of 9 Methyl 9 Trimethylsilyl Fluorene and Its Polymeric Derivatives in Materials Science
Building Blocks for High-Performance Organic Materials
The functionalization at the 9-position of the fluorene (B118485) core is a widely used strategy to control the properties of fluorene-based materials, such as solubility, processability, and morphology, without significantly altering the electronic properties of the backbone. iitk.ac.in 9-Methyl-9-(trimethylsilyl)fluorene is a valuable precursor in this context, enabling the synthesis of more elaborate fluorene derivatives and materials with precisely engineered characteristics.
Synthesis of Architecturally Complex Fluorene Derivatives
The synthesis of architecturally complex fluorene derivatives is crucial for developing materials with advanced functionalities. While direct, large-scale synthetic routes starting from this compound are not extensively documented in publicly available literature, the general strategies for creating complex fluorene structures often involve the functionalization of the 9-position. For instance, various 9,9-disubstituted fluorenes can be prepared through reactions like those mediated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). thieme-connect.dersc.org These reactions can introduce a variety of functional groups, leading to compounds with blue emissive properties. rsc.org
The trimethylsilyl (B98337) group in this compound can act as a leaving group in certain reactions, allowing for the introduction of other substituents at the 9-position. This synthetic handle is a key feature that makes this compound a versatile building block. The synthesis of other complex fluorene derivatives often starts from 9-fluorenone (B1672902), which can be converted to 9-methylene-9H-fluorene through a Wittig reaction. chemicalbook.com
Engineering Materials with Tailored Electronic and Optical Characteristics
The ability to tune the electronic and optical properties of organic materials is fundamental to their application in various devices. Polyfluorenes and their derivatives are a class of conjugated polymers known for their tunable light emission, which can span the entire visible spectrum. wikipedia.org This tunability is often achieved by copolymerizing fluorene units with other monomers or by modifying the substituents on the fluorene core.
The introduction of different side chains on the polyfluorene backbone can significantly influence the electroluminescence properties of the resulting polymers. For example, poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with different side chains can exhibit emissions ranging from blue-green to green. mdpi.com While specific data for polymers derived directly from this compound is limited, it can be inferred that the methyl group at the 9-position would influence the polymer's solubility, morphology, and ultimately its electronic and optical properties. The synthesis of poly(9,9-dihexylfluorene) and its copolymers has been shown to yield materials with excellent thermal stability and blue light emission. iitk.ac.in20.210.105
Table 1: Properties of Selected Polyfluorene Derivatives
| Polymer | Absorption Max (nm) | Emission Max (nm) | Thermal Decomposition Temp. (°C) |
| Poly(9,9-dihexylfluorene) (PDHF) | 350 | 440 | >300 |
Data sourced from iitk.ac.in
Optoelectronic Applications of Polyfluorenes
Polyfluorenes have emerged as promising materials for a range of optoelectronic applications, most notably in organic light-emitting diodes (OLEDs) and as components in photon-harvesting systems. Their high photoluminescence quantum efficiency and good thermal stability make them suitable for these demanding applications. iitk.ac.inwikipedia.org
Precursors for Poly(9-methyl-2-vinylfluorene) in Organic Light-Emitting Devices (OLEDs)
One of the significant applications of this compound derivatives is as precursors for the synthesis of poly(9-methyl-2-vinylfluorene) (PMVF). This polymer is of interest for use in OLEDs. The synthesis involves the polymerization of 9-methyl-9-trimethylsilyl-2-vinylfluorene. A notable aspect of this process is the spontaneous deprotection of the trimethylsilyl group during the termination of the living polymer with potassium methoxide (B1231860)/methanol (B129727) to yield the desired PMVF.
Polyfluorene-based polymers are attractive for OLEDs because they are the only known family of conjugated polymers capable of emitting colors across the entire visible spectrum with high efficiency and low operating voltage. wikipedia.org The development of blue-light-emitting polymers is particularly important for full-color displays and white lighting applications. Poly(di-alkyl)fluorenes, such as poly(9,9-dihexylfluorene), are promising materials for blue-light-emitting diodes due to their high photoluminescence quantum efficiencies. iitk.ac.in
Role in Photon-Harvesting Materials
The application of polyfluorene derivatives extends to photon-harvesting materials, which are crucial for technologies like solar cells and photodetectors. In these applications, the polymer absorbs light and transfers the energy to an acceptor material. For instance, a poly(fluorene-alt-benzothiadiazole) (PFBT) polymer has been utilized as a donor in polymer dots (P-dots) for visible-light harvesting. researchgate.net In this system, the PFBT absorbs light and transfers the energy to a deep-red emitting polymer acceptor.
While direct use of this compound in these specific systems is not explicitly detailed, its role as a precursor for various polyfluorenes suggests its indirect contribution to this field. The ability to engineer the bandgap and energy levels of polyfluorenes through copolymerization and side-chain modification is key to their effectiveness in light-harvesting applications. mdpi.com
Advanced Fluorescent Probes and Biosensors
Fluorescent probes and biosensors are powerful tools in various fields, including medical diagnostics and environmental monitoring. Fluorene and its derivatives are attractive candidates for the development of such probes due to their inherent fluorescence.
The synthesis of functionalized fluorene derivatives can lead to molecules with "turn-on" or "turn-off" fluorescence responses to specific analytes. While the direct synthesis of fluorescent probes from this compound is not widely reported, the broader class of 9-substituted fluorene derivatives has been explored for these applications. For example, blue emissive functionalized 9,9-disubstituted fluorene derivatives have been synthesized that could potentially be developed into fluorescent probes. rsc.org Furthermore, aggregation-induced emission (AIE) is a phenomenon exploited in some fluorescent probes, and triphenylamine (B166846), which can be incorporated into fluorene-based polymers, is a known AIE-active compound. nih.gov The development of a fluorescent probe based on rupestonic acid and a triphenylamine derivative highlights the potential of designing probes with specific pharmacological targets. nih.gov
Conjugated Polymers for Biosensing and Imaging Applications
The development of advanced materials for biosensing and bioimaging is a cornerstone of modern materials science, with conjugated polymers (CPs) emerging as a particularly promising class of materials. Among these, polyfluorene derivatives have garnered significant attention due to their robust thermal and chemical stability, high fluorescence quantum yields, and the tunability of their electronic and optical properties through synthetic modification. nih.govresearchgate.net The core of their utility lies in the fluorene monomer, a rigid and planar biphenyl (B1667301) unit that can be readily functionalized at the 9-position to control solubility and introduce specific functionalities without significantly altering the electronic properties of the conjugated backbone. iitk.ac.inresearchgate.net
The synthesis of polyfluorenes and their copolymers for biosensing and imaging applications predominantly relies on palladium-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto couplings. researchgate.netiitk.ac.inresearchgate.net These methods allow for the creation of well-defined polymers with high molecular weights. rsc.org Common monomers used in these syntheses are 2,7-dihalo-9,9-disubstituted fluorenes and 9,9-disubstituted-2,7-diboronic acid fluorenes. researchgate.netiitk.ac.in The substituents at the 9-position are typically long alkyl chains, such as hexyl or octyl groups, which enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for their processability into thin films and nanoparticles. iitk.ac.inresearchgate.net
While long alkyl chains are common, the introduction of other functional groups at the 9-position can impart specific properties to the polymer. For instance, the incorporation of silylcarborane pendants has been shown to improve the thermal stability of polyfluorene films. umass.eduresearchgate.net This highlights the versatility of the 9-position for tailoring the material's properties.
In this context, the chemical compound This compound presents an interesting, though less commonly cited, monomer for the synthesis of functional polyfluorenes. The trimethylsilyl (TMS) group is a versatile functional handle in organic synthesis. While direct polymerization of a TMS-containing fluorene monomer for biosensing is not widely documented, the TMS group could serve several potential roles. It could act as a protecting group that is later removed to reveal a reactive site for post-polymerization modification. Alternatively, the silicon-carbon bond could be leveraged in specific coupling reactions to introduce other functionalities. This potential for synthetic diversification makes this compound a theoretically valuable precursor for creating novel polyfluorene-based materials for advanced applications.
The utility of polyfluorene derivatives in biosensing and bioimaging is rooted in their photophysical properties. These polymers typically exhibit strong blue photoluminescence with high quantum efficiencies. iitk.ac.in This inherent fluorescence can be modulated by the presence of specific analytes, forming the basis for fluorescent biosensors. For instance, amino-functionalized polyfluorene derivatives have been successfully employed in label-free electrochemiluminescence (ECL) immunosensors for the detection of cancer biomarkers. rsc.org
Furthermore, the emission color of polyfluorenes can be tuned across the visible spectrum by copolymerizing fluorene monomers with other aromatic units. researchgate.netacs.org This color-tuning capability is particularly valuable for creating multicolor fluorescent probes for cellular imaging. acs.org By carefully selecting the comonomers, researchers can design polymers with specific absorption and emission profiles suitable for various biological imaging applications. nih.gov
Below are tables summarizing the properties of various polyfluorene derivatives and their applications in biosensing and imaging, based on reported research findings.
| Polymer/Copolymer Name | Synthesis Method | Key Properties | Application |
| Poly[9,9-(di-hexyl)fluorene] (PDHF) | Yamamoto Coupling | Soluble in common organic solvents, strong blue photoluminescence (~440 nm), good thermal stability (Td > 300 °C). iitk.ac.in | Active layer in blue light-emitting diodes (potential for fluorescent probes). iitk.ac.in |
| Amino-functionalized polyfluorene derivative | Suzuki Coupling | Covalently attachable to electrodes, strong electrochemiluminescence at low potential. rsc.org | Label-free ECL immunosensor for cancer biomarker (CA125) detection. rsc.org |
| Poly(fluorene-co-BODIPY) | Suzuki Coupling | Alternating fluorene and BODIPY units, tunable emission color. acs.org | Potential for fluorescent probes and colorimetric sensors. acs.org |
| Cationic polyfluorene (HTMA-PFP) | Not specified | Forms fluorescent nanoparticles, fluorescence is sensitive to the environment. nih.gov | Temperature-activated bioimaging and drug delivery. nih.gov |
| Analyte/Target | Polymer System | Detection Principle | Limit of Detection (LOD) |
| Cancer Biomarker (CA125) | Amino-functionalized polyfluorene derivative | Electrochemiluminescence (ECL) quenching | 0.087 U mL⁻¹ rsc.org |
| Temperature | HTMA-PFP nanoparticles in thermosensitive liposomes | Fluorescence activation upon temperature-induced phase transition of liposomes | Not specified nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 9-Methyl-9-(trimethylsilyl)fluorene, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves two steps: (1) methylation of the fluorene core at the 9-position using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium tert-butoxide), followed by (2) silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. Reaction efficiency can be improved by:
- Temperature control : Silylation reactions often require anhydrous conditions and reflux in aprotic solvents (e.g., THF or dichloromethane) to prevent hydrolysis of the TMS group .
- Catalyst selection : Lewis acids like AlCl₃ may enhance silylation yields, but steric hindrance from the methyl group necessitates prolonged reaction times (~24–48 hours) .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the product from unreacted starting materials .
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the methyl and trimethylsilyl substituents. The methyl group at C9 appears as a singlet (~δ 1.5–1.8 ppm), while the TMS protons resonate at δ 0.1–0.3 ppm .
- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., [M]⁺ at m/z 268.2 for C₁₇H₂₀Si).
- X-ray crystallography : Single-crystal analysis resolves steric effects of the bulky TMS group, revealing dihedral angles between fluorene rings (e.g., ~72° in similar derivatives) and intramolecular interactions like C–H⋯Si .
Advanced: How does the trimethylsilyl group modulate the electronic and optical properties of the fluorene core for applications in organic electronics?
Answer:
The TMS group acts as an electron-donating substituent via σ-π hyperconjugation, increasing the HOMO energy of the fluorene core. This enhances hole-transport properties in organic light-emitting diodes (OLEDs). Key findings include:
- Reduced aggregation : The bulky TMS group suppresses π-π stacking, improving solubility in organic solvents and film-forming homogeneity .
- Thermal stability : Derivatives with TMS exhibit higher decomposition temperatures (>300°C) compared to non-silylated analogs, critical for device fabrication .
- Electrochemical studies : Cyclic voltammetry shows a reversible oxidation wave at ~1.2 V (vs. Ag/AgCl), indicative of stable radical cation formation .
Advanced: What challenges arise in regioselective functionalization of this compound, and how can they be addressed?
Answer:
- Steric hindrance : The TMS group at C9 obstructs electrophilic substitution at adjacent positions. Mitigation strategies include:
- Directed lithiation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions (e.g., C2 or C7) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at pre-functionalized brominated sites (e.g., C2-Br) .
- Competing side reactions : Hydrolysis of the TMS group under acidic conditions requires strict anhydrous protocols .
Basic: What are the recommended storage and handling protocols for this compound to ensure stability?
Answer:
- Storage : Keep in amber glass vials under inert gas (argon or nitrogen) at -20°C to prevent oxidation and moisture uptake .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Immediate quenching with silica gel is advised for spills .
- Decomposition indicators : Yellowing or precipitate formation suggests hydrolysis; FT-IR can detect Si-O bonds (broad peak ~1000–1100 cm⁻¹) .
Advanced: How do computational studies (DFT/MD) align with experimental data for predicting the reactivity of this compound?
Answer:
- DFT calculations : B3LYP/6-31G(d) models accurately predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, corroborating electrochemical data .
- Molecular dynamics (MD) : Simulations of thin-film morphology reveal TMS-induced torsional rigidity, explaining enhanced charge mobility in OLEDs compared to fluorene alone .
- Contradictions : Discrepancies in predicted vs. observed reaction yields (e.g., cross-coupling efficiencies) highlight limitations in modeling steric effects .
Advanced: What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray diffraction to distinguish structural isomers .
- Mass fragmentation patterns : High-resolution MS/MS differentiates between homocoupling byproducts (e.g., dimeric species) and target monomers .
- In situ monitoring : ReactIR tracks intermediate formation during silylation, identifying kinetic bottlenecks (e.g., incomplete TMSCl activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
